3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone
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Overview
Description
3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a phenylpiperazinyl ketone structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone
- 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone
Uniqueness
3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H25N3O4S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
(3-morpholin-4-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H25N3O4S/c25-21(23-11-9-22(10-12-23)19-6-2-1-3-7-19)18-5-4-8-20(17-18)29(26,27)24-13-15-28-16-14-24/h1-8,17H,9-16H2 |
InChI Key |
WJRCVASZYXXARL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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